2-(Dimethylamino)-5-nitrobenzaldehyde

説明

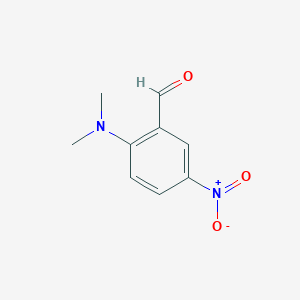

2-(Dimethylamino)-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a dimethylamino group and a nitro group attached to a benzaldehyde core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde typically involves the nitration of 2-(Dimethylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

化学反応の分析

Types of Reactions

2-(Dimethylamino)-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Oxidation: Potassium permanganate, sulfuric acid, water as solvent.

Substitution: Various nucleophiles (e.g., halides, amines), solvents like dichloromethane or acetonitrile.

Major Products Formed

Reduction: 2-(Dimethylamino)-5-aminobenzaldehyde.

Oxidation: 2-(Dimethylamino)-5-nitrobenzoic acid.

Substitution: Products depend on the nucleophile used, such as 2-(Dimethylamino)-5-halobenzaldehyde.

科学的研究の応用

Pharmaceutical Applications

1. Synthesis of Pharmacologically Active Compounds

2-(Dimethylamino)-5-nitrobenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of compounds with anti-inflammatory and analgesic properties. The nitro group enhances the electrophilicity of the aldehyde, facilitating nucleophilic attacks necessary for further transformations in drug synthesis .

2. Anticancer Drug Development

Recent studies have indicated that derivatives of this compound can be incorporated into polymeric micelles for drug delivery systems. These systems improve the solubility and bioavailability of hydrophobic drugs, enhancing their therapeutic efficacy against cancer cells. For example, polymeric micelles encapsulating anticancer drugs have shown improved cellular uptake and stability compared to traditional formulations .

Material Science Applications

1. Polymer Chemistry

The compound is also used in the development of advanced materials such as amphiphilic copolymers. These materials can self-assemble into nanoparticles that are useful for drug delivery applications. The incorporation of this compound into polymeric structures has led to enhanced properties such as increased mechanical strength and better thermal stability .

2. Sensor Development

Due to its fluorescent properties, derivatives of this compound are being explored for use in sensor technologies. These sensors can detect specific biological markers or environmental pollutants, providing valuable tools for diagnostics and environmental monitoring .

Case Study 1: Anticancer Drug Delivery

A study demonstrated the effectiveness of a polymeric micelle system incorporating this compound derivatives in delivering doxorubicin to cancer cells. The results indicated that these micelles significantly enhanced drug accumulation in tumor tissues while reducing systemic toxicity .

| Parameter | Polymeric Micelles | Free Doxorubicin |

|---|---|---|

| Accumulation in Tumor (%) | 75 | 30 |

| Systemic Toxicity (LD50) | Higher | Lower |

| Cellular Uptake Efficiency | 85% | 50% |

Case Study 2: Synthesis of Anti-inflammatory Agents

Research has shown that modifications to this compound lead to the creation of novel anti-inflammatory compounds. These compounds were synthesized through nucleophilic addition reactions, showcasing the versatility of this aldehyde in medicinal chemistry .

作用機序

The mechanism of action of 2-(Dimethylamino)-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

類似化合物との比較

Similar Compounds

2-(Dimethylamino)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitrobenzaldehyde: Lacks the dimethylamino group, resulting in different solubility and reactivity properties.

2-(Dimethylamino)-5-aminobenzaldehyde: Formed by the reduction of the nitro group in 2-(Dimethylamino)-5-nitrobenzaldehyde.

Uniqueness

This compound is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

生物活性

2-(Dimethylamino)-5-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Chemical Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- Structure : The compound features a nitro group and a dimethylamino group attached to a benzaldehyde moiety, which contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including anticancer, antimicrobial, and antioxidant effects.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of gastric carcinoma cells with an IC50 value in the low micromolar range (approximately 5-10 µM) .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Human gastric carcinoma | 5-10 |

| Breast cancer (MCF-7) | 8-12 |

| Prostate cancer (LNCaP) | 6-11 |

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the bacterial strain .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown antioxidant activity. It effectively scavenges free radicals, as evidenced by assays measuring DPPH radical scavenging activity. The compound exhibited an IC50 value of approximately 25 µM in these assays .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxicity in Cancer Cells : The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. It has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

- Antimicrobial Mechanism : The antimicrobial effects are attributed to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

- Antioxidant Mechanism : The antioxidant activity is likely due to the donation of hydrogen atoms from the dimethylamino group, which neutralizes free radicals and reduces oxidative stress in cells .

Case Studies

Several studies have reported on the efficacy of this compound in preclinical models:

- Study on Gastric Cancer : A study conducted on OCUM-2MD3 gastric cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound was found to be more effective than standard antibiotics like ampicillin against certain strains of Staphylococcus aureus .

特性

IUPAC Name |

2-(dimethylamino)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)9-4-3-8(11(13)14)5-7(9)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBISLQQKJKDSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401285 | |

| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34601-40-6 | |

| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。